molecular formula C13H18ClN3 B1470817 4-Chloro-2-cyclopropyl-6-(4-methylpiperidin-1-yl)pyrimidine CAS No. 1412958-37-2

4-Chloro-2-cyclopropyl-6-(4-methylpiperidin-1-yl)pyrimidine

Cat. No.: B1470817
CAS No.: 1412958-37-2
M. Wt: 251.75 g/mol
InChI Key: FKNVBKMKFDAXEX-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropyl-6-(4-methylpiperidin-1-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a chloro group at the 4th position, a cyclopropyl group at the 2nd position, and a 4-methylpiperidin-1-yl group at the 6th position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclopropyl-6-(4-methylpiperidin-1-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent such as diazomethane.

    Chlorination: The chloro group is introduced at the 4th position using a chlorinating agent like thionyl chloride or phosphorus oxychloride.

    Substitution with 4-Methylpiperidine: The final step involves the substitution of the 6th position with 4-methylpiperidine, which can be achieved through a nucleophilic substitution reaction using 4-methylpiperidine and a suitable base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopropyl-6-(4-methylpiperidin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of corresponding pyrimidine N-oxide.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-Chloro-2-cyclopropyl-6-(4-methylpiperidin-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropyl-6-(4-methylpiperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-cyclopropyl-6-(2-methylpiperidin-1-yl)pyrimidine
  • 4-Chloro-2-cyclopropyl-6-(4-ethylpiperidin-1-yl)pyrimidine
  • 4-Chloro-2-cyclopropyl-6-(4-phenylpiperidin-1-yl)pyrimidine

Uniqueness

4-Chloro-2-cyclopropyl-6-(4-methylpiperidin-1-yl)pyrimidine is unique due to the specific combination of substituents on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the 4-methylpiperidin-1-yl group enhances its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

4-chloro-2-cyclopropyl-6-(4-methylpiperidin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3/c1-9-4-6-17(7-5-9)12-8-11(14)15-13(16-12)10-2-3-10/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNVBKMKFDAXEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC(=NC(=N2)C3CC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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